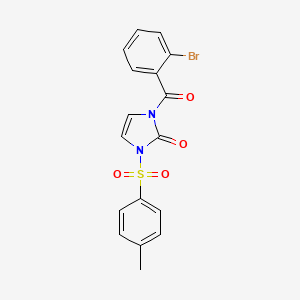

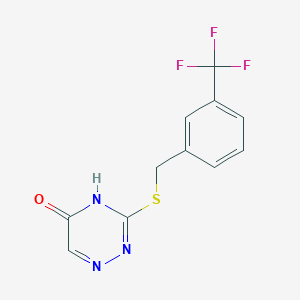

3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

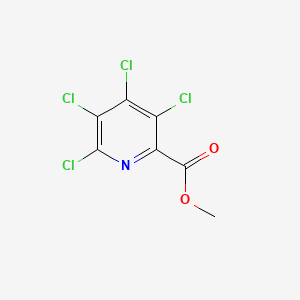

The compound “3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The trifluoromethyl group and benzylthio group are attached to the triazine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Aplicaciones Científicas De Investigación

Reactivity and Synthesis Applications

- Reactivity with THF: The reactivity of hypervalent iodine trifluoromethylating reagents towards THF (tetrahydrofuran) demonstrates the potential for creating new trifluoromethyl ethers, indicating a pathway for generating novel compounds with trifluoromethyl groups, which are significant in medicinal chemistry and materials science (Fantasia, Welch, & Togni, 2010).

- Synthesis of Novel Spiro Heterocycles: The efficient synthesis of novel spiro heterocycles containing a triazine nucleus underscores the importance of triazine derivatives in developing compounds with potential microbiological activity, hinting at the relevance of similar structures in drug discovery and development (Dabholkar & Ravi, 2010).

Molecular Structure and Properties

- Star-Shaped Compounds: Research on 1,3,5-triazine derivatives with star-shaped structures reveals insights into intramolecular charge transfer, demonstrating the utility of triazine cores in developing compounds for electronic and photonic applications (Meier, Holst, & Oehlhof, 2003).

- Regioselectivity in Electrocyclization: Studies on regioselectivity in electrocyclization of N-[as-triazin-3-yl]nitrilimines highlight the synthetic versatility of triazine derivatives, essential for designing specific molecular architectures (Shawali & Gomha, 2002).

Catalytic and Sensing Applications

- Metal Complex Formation: The synthesis and investigation of metal complexes with triazine-based ligands underscore the potential of triazine derivatives in catalysis and material science, particularly in the development of new materials with desirable electronic and magnetic properties (Morgan et al., 2014).

- Gas/Vapor Sorption and Sensing: The strategic design of triazine-based ligands for selective gas/vapor sorption and nanomolar sensing of pollutants in water illustrates the utility of triazine derivatives in environmental monitoring and safety (Das & Mandal, 2018).

Propiedades

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-2-7(4-8)6-19-10-16-9(18)5-15-17-10/h1-5H,6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPAYUZWJPJBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)